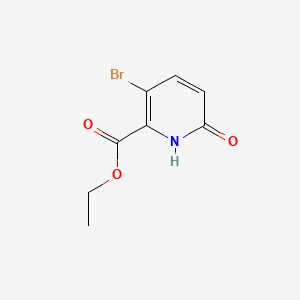

Ethyl 3-bromo-6-hydroxypicolinate

描述

Overview of Picolinic Acid Derivatives as Privileged Scaffolds in Chemical Research

Picolinic acid and its derivatives are foundational scaffolds in chemical research, recognized for their versatile structural and electronic properties. researchgate.net These compounds, characterized by a pyridine (B92270) ring with a carboxylic acid at the 2-position, are instrumental in the formation of stable complexes with a wide array of metal ions. researchgate.netresearchgate.net This chelating ability makes them crucial components in the development of ligands for applications ranging from biomedical imaging to catalysis. researchgate.netsmolecule.com The adaptability of the picolinic acid framework allows for extensive functionalization, leading to a vast library of derivatives with tailored properties for specific research and industrial needs. pensoft.netgoogle.com

Significance of Halogenation and Hydroxylation in Pyridine Carboxylic Acids for Advanced Chemical Applications

The introduction of halogen and hydroxyl groups onto the pyridine carboxylic acid core significantly enhances the utility of these molecules in advanced chemical applications. Halogenation, the process of introducing one or more halogen atoms, is a key method for creating valuable organic halides from readily available carboxylic acids. nih.govacs.org This transformation is synthetically advantageous as it can provide regioisomers that are difficult to obtain through direct aromatic halogenation. nih.govacs.org Halogenated pyridines serve as versatile intermediates, particularly in metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. smolecule.comnih.govosti.gov

Hydroxylation, the addition of a hydroxyl group (-OH), also imparts crucial properties. The hydroxyl group can modulate the electronic nature of the pyridine ring and introduce a site for further chemical modification. In the context of pyridine carboxylic acids, hydroxylation can influence the molecule's reactivity and solubility. For instance, the presence of a hydroxyl group can facilitate different reactivity patterns compared to its non-hydroxylated counterpart. smolecule.com The combination of both halogenation and hydroxylation on a pyridine carboxylic acid scaffold, as seen in Ethyl 3-bromo-6-hydroxypicolinate, creates a multifunctional building block with distinct reactive sites, enabling a wider range of synthetic transformations.

Contextualization of this compound within Contemporary Organic and Inorganic Chemistry Research

This compound emerges as a significant building block in modern organic and inorganic chemistry. cymitquimica.combldpharm.combldpharm.com Its structure, featuring a bromine atom, a hydroxyl group, and an ethyl ester on the picolinate (B1231196) framework, offers multiple points for chemical manipulation. The bromine atom at the 3-position provides a handle for cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds. The hydroxyl group at the 6-position can be used for various functional group interconversions or to influence the coordination properties of the molecule.

This trifunctional nature makes this compound a valuable precursor in the synthesis of more complex molecules. It is utilized in the creation of novel materials and is a key component in the discovery of new chemical entities. cymitquimica.comupenn.edu The strategic placement of its functional groups allows for regioselective reactions, providing chemists with precise control over the construction of target molecules. As such, this compound is part of a critical toolkit for researchers aiming to develop new materials with unique electronic and physical properties. upenn.edu

Compound Information

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3-bromo-6-oxo-1H-pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-8(12)7-5(9)3-4-6(11)10-7/h3-4H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYJORIDPWCWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673292 | |

| Record name | Ethyl 3-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214377-79-3 | |

| Record name | Ethyl 3-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for Ethyl 3 Bromo 6 Hydroxypicolinate

Direct Synthesis Pathways

Direct synthesis pathways involve the modification of a precursor that already contains the core pyridine (B92270) ring. These methods are often favored for their atom economy and shorter reaction sequences.

Esterification of 3-Bromo-6-Hydroxypicolinic Acid

The most straightforward approach to obtaining ethyl 3-bromo-6-hydroxypicolinate is through the direct esterification of its corresponding carboxylic acid, 3-bromo-6-hydroxypicolinic acid. This acid-catalyzed reaction, typically employing Fischer esterification conditions, involves heating the carboxylic acid in an excess of ethanol (B145695) with a catalytic amount of a strong mineral acid, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the ester product by the use of excess alcohol and/or the removal of water as it is formed.

A representative procedure, analogous to the synthesis of similar pyridine esters, would involve suspending 3-bromo-6-hydroxypicolinic acid in ethanol, followed by the addition of a catalytic amount of concentrated sulfuric acid. The reaction mixture is then heated at reflux for several hours until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled, and the excess ethanol is removed under reduced pressure. The resulting residue is then neutralized with a base, such as sodium bicarbonate solution, and the crude ester is extracted with an organic solvent like ethyl acetate. Purification by column chromatography or recrystallization yields the desired this compound.

| Reactants | Reagents | Conditions | Product |

| 3-Bromo-6-hydroxypicolinic acid, Ethanol | Sulfuric acid (catalytic) | Reflux | This compound |

Bromination of Ethyl 6-Hydroxypicolinate

Another direct route involves the regioselective bromination of ethyl 6-hydroxypicolinate. The hydroxyl group at the 6-position is an activating group, directing electrophilic substitution to the ortho and para positions. In the case of the pyridine ring, this corresponds to the 3- and 5-positions. Selective bromination at the 3-position can be achieved by careful control of reaction conditions and the choice of brominating agent.

Common brominating agents for such transformations include N-bromosuccinimide (NBS) or bromine in a suitable solvent. The reaction is typically carried out at a controlled temperature to minimize the formation of di-brominated or other isomeric byproducts. The choice of solvent can also influence the regioselectivity of the reaction. For instance, the reaction of ethyl 6-hydroxypicolinate with NBS in a polar aprotic solvent like acetonitrile (B52724) or dichloromethane (B109758) at room temperature or slightly elevated temperatures can favor the formation of the 3-bromo isomer.

| Reactant | Reagent | Solvent | Conditions | Product |

| Ethyl 6-hydroxypicolinate | N-Bromosuccinimide (NBS) | Acetonitrile or Dichloromethane | Room temperature to mild heating | This compound |

Hydroxylation of Ethyl 3-Bromopicolinate

The introduction of a hydroxyl group onto the pyridine ring can be accomplished through the hydroxylation of ethyl 3-bromopicolinate. This transformation can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic attack. However, modern cross-coupling methodologies, particularly palladium-catalyzed reactions, have enabled such transformations.

One potential approach is a palladium-catalyzed hydroxylation reaction. This would involve the coupling of ethyl 3-bromopicolinate with a hydroxide (B78521) source, such as potassium hydroxide or cesium hydroxide, in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dioxane or dimethylformamide (DMF), at elevated temperatures.

| Reactant | Reagents | Catalyst System | Conditions | Product |

| Ethyl 3-bromopicolinate | Potassium hydroxide | Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand | High temperature in a polar aprotic solvent | This compound |

Multistep Synthesis and Precursor Chemistry

Multistep synthetic routes offer greater flexibility in the introduction of functional groups and are often necessary when the desired substitution pattern is not readily accessible through direct methods. These approaches can involve the construction of the pyridine ring from acyclic precursors or the derivatization of existing brominated pyridine scaffolds.

Routes Involving Pyridine Ring Formation and Subsequent Functionalization

The construction of the substituted pyridine ring from acyclic precursors is a powerful strategy in organic synthesis. One classical approach is the Hantzsch pyridine synthesis, which involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. While the classical Hantzsch synthesis leads to dihydropyridines that require subsequent oxidation, modern variations allow for the direct formation of pyridines.

A hypothetical route to a precursor of this compound could involve the condensation of appropriate acyclic building blocks to form a substituted pyridine ring, which is then further functionalized. For instance, a reaction between a 1,5-dicarbonyl compound (or a precursor that can generate it in situ) and an ammonia source can lead to the formation of the pyridine ring. The specific substituents on the acyclic precursors would be chosen to correspond to the desired final substitution pattern on the picolinate (B1231196). Following the ring formation, subsequent steps would be required to introduce the bromo and hydroxyl groups at the correct positions and to form the ethyl ester.

| Precursor Type | Key Reaction | Subsequent Steps |

| Acyclic 1,5-dicarbonyl precursors | Condensation with ammonia | Halogenation, Hydroxylation, Esterification |

Derivatization from Related Brominated Pyridine Scaffolds

An alternative multistep strategy involves starting with a more readily available, but differently substituted, brominated pyridine and performing a series of functional group interconversions. A plausible precursor for this approach is an ester of 3,6-dibromopicolinic acid, such as ethyl 3,6-dibromopicolinate.

The synthesis of this compound from this precursor would rely on the selective functionalization of one of the bromine atoms. The bromine at the 6-position is generally more susceptible to nucleophilic substitution than the bromine at the 3-position due to the electronic effects of the ring nitrogen and the ester group. Therefore, a selective nucleophilic aromatic substitution (SNAr) reaction can be employed to replace the 6-bromo substituent with a hydroxyl group.

This can be achieved by heating ethyl 3,6-dibromopicolinate with a hydroxide source, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like water or a mixture of water and an organic co-solvent. The reaction conditions, including temperature and reaction time, would need to be carefully controlled to ensure selective substitution at the 6-position and to avoid hydrolysis of the ester group.

| Starting Material | Key Transformation | Reagent | Conditions |

| Ethyl 3,6-dibromopicolinate | Selective nucleophilic aromatic substitution | Sodium hydroxide or Potassium hydroxide | Heating in aqueous or mixed solvent system |

Catalytic and Green Chemistry Approaches in this compound Synthesis

The contemporary synthesis of specialized chemical compounds like this compound is increasingly guided by the principles of efficiency, selectivity, and sustainability. This has led to a focus on catalytic methods, particularly those involving transition metals, and the adoption of green chemistry techniques that minimize environmental impact. These approaches offer significant advantages over traditional synthetic routes, providing pathways to complex molecules with greater precision and reduced waste.

Transition Metal-Catalyzed Coupling Reactions in Picolinate Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of functionalized picolinates, including derivatives like this compound, palladium- and copper-catalyzed cross-coupling reactions are of particular importance. These reactions allow for the introduction of a wide array of substituents onto the pyridine ring, which is the core structure of picolinates.

Palladium-Catalyzed Reactions:

The Suzuki-Miyaura cross-coupling reaction, which typically involves the use of a palladium catalyst, is a powerful tool for forming carbon-carbon bonds. nih.gov This reaction is particularly relevant for the synthesis of substituted pyridines from their halogenated precursors. benthamscience.com For instance, a bromo-substituted picolinate could be coupled with various organoboron reagents to introduce new functional groups. The general catalytic cycle for such reactions involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the final product and regenerate the catalyst. nih.gov The choice of ligands, such as dialkylbiaryl phosphines, can significantly enhance the reactivity of these catalysts, allowing for the coupling of even unactivated aryl chlorides at room temperature and with low catalyst loadings. nih.gov

The strategic application of these reactions can be seen in the multi-step synthesis of complex pharmaceutical intermediates. For example, a C4-selective Suzuki coupling has been demonstrated on 2,4-dichloropyridines, highlighting the level of control that can be achieved through ligand selection. researchgate.net This selectivity is crucial when multiple reactive sites are present on the picolinate ring.

Copper-Catalyzed Reactions:

Copper-based catalysts offer a cost-effective and efficient alternative for the functionalization of pyridines. Copper-catalyzed reactions can be employed for C-H activation, allowing for the direct introduction of functional groups without the need for pre-functionalized starting materials. nih.gov For example, a copper(I)-catalyzed method has been developed for the direct functionalization of pyridines with terminal alkynes. nih.gov Heterogenized copper(I) catalysts have also been shown to be effective in three-component tandem cyclizations to produce polysubstituted pyridines, with the added benefit of being reusable for multiple cycles without a significant drop in efficiency. ijsssr.com

The following table summarizes key findings in transition metal-catalyzed synthesis of functionalized pyridines, which are applicable to picolinate synthesis.

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| Palladium with Dialkylbiaryl Phosphine Ligands | Suzuki-Miyaura Cross-Coupling | Aryl and heteroaryl halides with boronic acids | High efficiency, broad substrate scope, room temperature reactions, low catalyst loadings. nih.gov |

| Palladium with N-Heterocyclic Carbene Ligands | C4-Selective Cross-Coupling | 2,4-Dichloropyridines with organoboron, -zinc, and -magnesium reagents | High regioselectivity, enabling access to previously challenging substitution patterns. researchgate.net |

| Copper(I) | Direct Functionalization | Pyridines and terminal alkynes | Asymmetric synthesis, straightforward alternative to other coupling methods. nih.gov |

| Heterogenized Copper(I) | Three-Component Tandem Cyclization | Ketoxime acetates, aldehydes, and activated methylene (B1212753) compounds | Reusable catalyst, good to high yields of polysubstituted pyridines. ijsssr.com |

Sustainable Methodologies (e.g., Ultrasonic and Microwave-Assisted Synthesis, Solvent-Free Reactions)

In line with the principles of green chemistry, sustainable methodologies aim to reduce the environmental footprint of chemical synthesis by minimizing waste, energy consumption, and the use of hazardous substances. nih.gov Ultrasonic and microwave-assisted synthesis, as well as solvent-free reaction conditions, are prominent examples of such approaches that have been successfully applied to the synthesis of heterocyclic compounds, including pyridines.

Ultrasonic-Assisted Synthesis:

The application of ultrasonic irradiation in organic synthesis can lead to significant rate enhancements and improved yields. ijsssr.com This is attributed to the phenomenon of acoustic cavitation, which generates localized hot spots with extremely high temperatures and pressures, thereby accelerating chemical reactions. ijsssr.com The use of ultrasound has been shown to be particularly effective in the synthesis of various heterocyclic compounds. For instance, ultrasound-assisted methods have been developed for the synthesis of pyrimidines and their fused derivatives, offering advantages such as shorter reaction times and increased efficiency compared to conventional heating methods. dntb.gov.ua This technique can be particularly beneficial for reactions that are sluggish under standard conditions.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.gov Microwave heating is characterized by a rapid and uniform heating of the reaction mixture, which often leads to a dramatic reduction in reaction times, from hours to minutes. chimia.ch Furthermore, microwave irradiation can enhance reaction yields and, in some cases, improve product purity by minimizing the formation of side products. ijnrd.org The synthesis of various heterocyclic compounds, including quinolones and chromones, has been significantly improved through the use of microwave irradiation. nih.gov For esterification reactions, microwave assistance has been shown to be more energy-efficient compared to conventional heating methods. nih.gov

Solvent-Free Reactions:

Conducting reactions in the absence of a solvent offers significant environmental benefits by eliminating a major source of chemical waste. rsc.org Solvent-free reactions are often facilitated by grinding the reactants together or by using a minimal amount of a recyclable catalyst. This approach has been successfully applied to the synthesis of pyridine derivatives. For example, a solvent- and halide-free method for the synthesis of pyridine-2-yl substituted ureas has been developed, which proceeds via a C-H functionalization of pyridine N-oxides. rsc.org

The table below presents a comparison of sustainable methodologies in the synthesis of heterocyclic compounds, with implications for the synthesis of this compound.

| Methodology | Principle | Key Advantages |

| Ultrasonic-Assisted Synthesis | Acoustic cavitation creates localized high-energy zones. | Enhanced reaction rates, improved yields, shorter reaction times. ijsssr.com |

| Microwave-Assisted Synthesis | Rapid and uniform heating through dielectric interactions. | Dramatic reduction in reaction times, higher yields, increased product purity, energy efficiency. nih.govchimia.chnih.gov |

| Solvent-Free Reactions | Reactions are conducted without a solvent medium. | Eliminates solvent waste, atom-economical, often milder reaction conditions. rsc.org |

Chemical Reactivity and Transformation of Ethyl 3 Bromo 6 Hydroxypicolinate

Reactions at the Bromo Moiety

The bromine atom attached to the pyridine (B92270) ring is a versatile handle for a variety of chemical modifications. Its position makes it susceptible to nucleophilic substitution and a prime candidate for transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions for C-X Bond Functionalization

While nucleophilic aromatic substitution (SNAr) on halopyridines is a common transformation, the reactivity is highly dependent on the position of the halogen and the presence of activating or deactivating groups. For Ethyl 3-bromo-6-hydroxypicolinate, direct substitution of the bromine atom by a nucleophile would typically require harsh conditions or activation, for instance, through the formation of an N-oxide. The electron-donating nature of the hydroxyl group may not be sufficient to activate the 3-position towards traditional SNAr reactions. More commonly, functionalization at this position is achieved via metal-catalyzed processes.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Stille, Negishi) for C-C, C-N, C-O Bond Formation

The carbon-bromine bond in this compound is an ideal electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, using a palladium catalyst and a base. wikipedia.org It is widely used to form C(sp2)-C(sp2) bonds, such as in the synthesis of biaryl compounds. wikipedia.orglibretexts.org The reaction of this compound with an arylboronic acid would yield a 3-aryl-6-hydroxypicolinate derivative. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with potentially interfering functional groups like the hydroxyl moiety. mdpi.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of a vinyl group at the 3-position of the picolinate (B1231196) ring. The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.govlibretexts.org

Sonogashira Coupling: To form a C(sp2)-C(sp) bond, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org Reacting this compound with a terminal alkyne would install an alkynyl substituent at the 3-position, a valuable transformation for synthesizing conjugated systems and natural products. libretexts.orgscirp.org While copper is a traditional co-catalyst, copper-free conditions have also been developed. researchgate.net

Stille Reaction: The Stille reaction creates a carbon-carbon bond by coupling an organohalide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage is the stability of organostannanes to air and moisture. However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org This method could be used to couple this compound with various organostannanes to introduce alkyl, vinyl, or aryl groups.

Negishi Coupling: The Negishi coupling is a powerful reaction that couples an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their organoboron and organotin counterparts, often leading to faster reactions. wikipedia.org This increased reactivity, however, necessitates stricter anhydrous and oxygen-free conditions. The reaction is highly versatile, enabling the formation of bonds between sp, sp2, and sp3 carbon centers. wikipedia.orgnih.gov

| Reaction Name | Nucleophilic Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., Boronic Acid) | Pd(0) complex + Base | C-C |

| Heck | Alkene | Pd(0) complex + Base | C-C |

| Sonogashira | Terminal Alkyne | Pd(0) complex + Cu(I) salt + Base | C-C |

| Stille | Organostannane | Pd(0) complex | C-C |

| Negishi | Organozinc | Pd(0) or Ni(0) complex | C-C |

Reductive Debromination Studies

Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This transformation can be achieved using various methods, including catalytic hydrogenation (e.g., with H2 gas and a palladium catalyst like Pd/C), or using a stoichiometric reductant such as a metal hydride or dissolving metal reduction. This reaction is often used to remove a halogen that served as a directing group or a handle for other transformations during a synthetic sequence. For this compound, this would yield Ethyl 6-hydroxypicolinate.

Reactions at the Hydroxyl Group

The 6-hydroxy group on the pyridine ring behaves as a pyridinol, existing in tautomeric equilibrium with its corresponding pyridone form. This functionality allows for reactions typical of both alcohols/phenols and amides.

Etherification and Esterification Reactions

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride) to form an alkoxide/phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a C-O-C linkage. This would yield an Ethyl 6-alkoxy-3-bromopicolinate.

Esterification: The hydroxyl group can also be acylated to form an ester. This is typically achieved by reacting the compound with an acyl halide or anhydride (B1165640) in the presence of a base (such as pyridine or triethylamine) to neutralize the acid byproduct. This transformation would result in an Ethyl 6-acyloxy-3-bromopicolinate.

Oxidation Reactions

The oxidation of the hydroxyl group of a 6-hydroxypyridine derivative is not a straightforward transformation. The pyridine ring itself is relatively electron-deficient and can be resistant to oxidation. Furthermore, the hydroxyl group is part of a vinylogous amide system due to the ring nitrogen, which influences its reactivity. Strong oxidizing agents might lead to undesired side reactions or degradation of the heterocyclic ring. Specific and mild oxidation conditions would be required to achieve a controlled transformation at this position without affecting the rest of the molecule.

| Reaction Type | Reagent(s) | Functional Group Formed |

|---|---|---|

| Etherification | Base (e.g., NaH) + Alkyl Halide (R-X) | Ether (-OR) |

| Esterification | Acyl Halide or Anhydride + Base | Ester (-OCOR) |

Hydrogen Bonding and Supramolecular Interactions Involving the Hydroxyl Group

The hydroxyl group of this compound plays a pivotal role in directing its supramolecular assembly through hydrogen bonding. As a hydrogen bond donor, the hydroxyl proton can interact with hydrogen bond acceptors, while the oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor. khanacademy.orgyoutube.com This dual nature facilitates the formation of intricate hydrogen-bonding networks, influencing the compound's crystal packing and physical properties.

In the solid state, substituted pyridinols, including those with halogen substituents, are known to form various hydrogen and halogen bonding motifs. nih.govresearchgate.net For instance, studies on 3-halopyridinium halides have revealed the formation of charge-assisted hydrogen bonds between the pyridinium (B92312) cation and the halide anion, as well as halogen bonds involving the halogen atom on the pyridine ring. nih.gov While the specific crystal structure of this compound is not widely reported, it is plausible that similar interactions, such as O-H···N or O-H···O hydrogen bonds between molecules, dictate its supramolecular architecture. The interplay between the hydroxyl group, the pyridine nitrogen, and the bromine atom can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.gov

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| Hydroxyl group (-OH) | Pyridine Nitrogen (N) | Intermolecular Hydrogen Bond |

| Hydroxyl group (-OH) | Carbonyl Oxygen (C=O) | Intermolecular Hydrogen Bond |

| Hydroxyl group (-OH) | Bromine (Br) | Halogen Bond |

Reactions at the Ester Group

The ethyl ester functionality of this compound is susceptible to a variety of nucleophilic substitution reactions, providing a handle for further molecular modifications.

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-bromo-6-hydroxypicolinic acid, can be achieved under either acidic or basic conditions. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester undergoes reversible hydrolysis. libretexts.org The reaction is typically driven to completion by using a large excess of water.

Transesterification involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is typically used in large excess. For instance, reacting this compound with methanol (B129727) under acidic or basic conditions would yield mthis compound. Biocatalysts, such as lipases, can also be employed for transesterification reactions under milder conditions. mdpi.com

The reaction of this compound with organometallic reagents like Grignard reagents (RMgX) typically leads to the formation of tertiary alcohols. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The reaction proceeds through a double addition mechanism. The first equivalent of the Grignard reagent adds to the carbonyl group of the ester, leading to the elimination of the ethoxide leaving group and the formation of a ketone intermediate. A second equivalent of the Grignard reagent then rapidly adds to the newly formed ketone to yield a tertiary alcohol after acidic workup. masterorganicchemistry.comadichemistry.com It is important to note that the acidic proton of the hydroxyl group will also react with the Grignard reagent, so an excess of the organometallic reagent is required.

The Blaise reaction, which involves the reaction of an α-bromoester with zinc in the presence of a nitrile, is a method for the formation of β-ketoesters. While not a direct reaction of the ester group of this compound itself, this compound could potentially be synthesized using a Blaise reaction approach, or its pyridine core could be modified to include a nitrile group, making it a substrate for such a reaction.

Reactivity of the Pyridine Core

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity, particularly in electrophilic aromatic substitution reactions.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org However, the substituents on the ring, namely the hydroxyl and bromo groups, will direct any potential substitution.

A key consideration for the electrophilic substitution of pyridines is the reaction conditions. In strongly acidic media, the pyridine nitrogen is protonated, further deactivating the ring towards electrophilic attack. However, studies on the nitration of 3-hydroxypyridine (B118123) have shown that the reaction proceeds on the conjugate acid to yield the 2-nitro derivative. rsc.org This suggests that for this compound, electrophilic substitution, if it occurs, would likely be directed by the powerful activating effect of the hydroxyl group, potentially to the positions ortho or para to it, while considering the deactivating and directing effects of the other substituents. For instance, nitration of 6-hydroxy-2(1H)-pyridone occurs at the 3-position. rsc.org Halogenation of 2,6-dihydroxypyridine (B1200036) derivatives has also been reported. google.com

Table 2: Summary of Substituent Effects on the Pyridine Core of this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect |

| Hydroxyl (-OH) | 6 | Activating | Ortho, Para |

| Bromo (-Br) | 3 | Deactivating | Ortho, Para |

| Ethyl Ester (-COOEt) | 2 | Deactivating | Meta |

Metallation and Lithiation Studies

Direct experimental data on the metallation and lithiation of this compound is scarce. However, the reactivity of this molecule can be inferred from extensive studies on substituted pyridines. The pyridine ring is susceptible to deprotonation by strong bases, and the regioselectivity of this process is heavily influenced by the directing effects of the substituents.

The hydroxyl group at the 6-position, after deprotonation to an alkoxide, is a powerful ortho-directing group. This would favor lithiation at the C-5 position. Conversely, the bromine atom at C-3 can undergo metal-halogen exchange, which is a common method for generating organolithium species. The outcome of a reaction with an organolithium reagent, such as n-butyllithium, would likely be a competition between these two pathways.

Furthermore, the "halogen dance" phenomenon, a base-catalyzed isomerization of aryl halides, could potentially occur, leading to a mixture of lithiated isomers. The thermodynamic stability of the resulting organolithium species often drives this rearrangement.

Below is a table summarizing lithiation reactions on related substituted bromopyridine systems to illustrate the potential reactivity patterns.

| Substrate | Reagent | Conditions | Product(s) | Observations |

| 2-chloro-3-bromopyridine | LDA | -70 °C | 2-chloro-4-lithio-3-bromopyridine | Halogen dance product |

| 2,3-dihalopyridines | LDA | -60 °C | Deprotolithiation product | Kinetic product |

| 4-bromopyridine | Li-Zn exchange | - | 3-aryl-4-bromopyridines | Halide-directed deprotonation |

| 3,5-dibromopyridine | TMPMgCl·LiCl | -25 °C | 2-magnesiated pyridine | Directed metallation |

This table is illustrative and based on reactions of similar compounds, not this compound itself.

Cycloaddition Reactions (e.g., Inverse Electron Demand Diels-Alder)

There are no specific reports of this compound participating in cycloaddition reactions. However, its potential involvement in reactions like the Inverse Electron Demand Diels-Alder (IEDDA) can be considered theoretically. The IEDDA reaction is a cycloaddition between an electron-poor diene and an electron-rich dienophile.

The pyridine ring in this compound is electron-deficient, a characteristic that is enhanced by the electron-withdrawing nature of the bromine and ester groups. This suggests that the molecule could potentially act as a diene in an IEDDA reaction, particularly if the pyridine ring were part of a more extended, activated system. For it to act as a dienophile, the molecule would need to possess an electron-rich double bond, which is not intrinsically present.

The general scheme for an IEDDA reaction is as follows:

Electron-poor Diene + Electron-rich Dienophile → Cycloadduct

The table below provides examples of typical reactants in IEDDA reactions to contextualize the potential reactivity of pyridine derivatives.

| Diene Type | Dienophile Type |

| 1,2,4,5-tetrazines | Alkenes, Alkynes |

| 1,2,3-triazines | Enamines, Vinyl ethers |

| Electron-deficient pyrimidines | Ynamines |

| Electron-deficient pyridazines | Norbornene derivatives |

This table presents general classes of reactants in IEDDA reactions and does not imply confirmed reactivity for this compound.

Mechanistic Investigations of Key Transformations

Given the absence of direct mechanistic studies on this compound, this section will discuss the generally accepted mechanisms for key transformations that this molecule would be expected to undergo.

One of the most significant potential transformations for this compound is palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, utilizing the bromo substituent. The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine ring, forming a palladium(II) intermediate.

Transmetallation (for Suzuki, etc.) or Carbopalladation (for Heck): The organic group from the coupling partner is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

Another important mechanistic pathway for this class of compounds is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, exacerbated by the bromo and ester groups, makes it susceptible to attack by nucleophiles. The reaction typically proceeds via a two-step mechanism:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Departure of the Leaving Group: The bromide ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The regioselectivity of such an attack would be influenced by the positions of the existing substituents.

Coordination Chemistry and Ligand Properties of Ethyl 3 Bromo 6 Hydroxypicolinate and Its Derivatives

Picolinate (B1231196) Ligands in Transition Metal Chemistry

Picolinic acid and its derivatives are well-established ligands in transition metal chemistry. textbookrush.com Picolinic acid, a pyridine (B92270) derivative with a carboxylic acid at the 2-position, typically acts as a bidentate chelating agent, coordinating to metal ions through the pyridine nitrogen and a carboxylate oxygen. sjctni.eduresearchgate.net This N,O-chelation forms a stable five-membered ring with the metal center. researchgate.net The versatility of picolinate ligands allows them to form stable complexes with a wide range of transition metals, including manganese, iron, cobalt, nickel, copper, and zinc. researchgate.netorientjchem.orgnih.gov

The coordination environment around the metal ion in these complexes is often octahedral, although other geometries like tetrahedral and distorted trigonal bipyramidal have also been observed. sjctni.eduresearchgate.nettandfonline.com The resulting metal-picolinate complexes can be neutral or charged, influencing properties such as their solubility. Many of these complexes are neutral and thus lipophilic. sjctni.edu The extensive research into picolinate ligands stems from their ability to form stable and structurally diverse metal complexes, making them valuable components in areas such as catalysis, materials science, and bioinorganic chemistry. textbookrush.comresearchgate.net

Chelation Modes and Binding Affinity of Ethyl 3-Bromo-6-Hydroxypicolinate as a Ligand

This compound, as a derivative of picolinic acid, is expected to exhibit similar chelating properties, primarily coordinating to metal ions in a bidentate fashion.

The primary mode of coordination for picolinate ligands involves the nitrogen atom of the pyridine ring and an oxygen atom from the carboxylate group. researchgate.net This bidentate N,O-chelation is a recurring structural motif in the vast majority of characterized metal-picolinate complexes. sjctni.eduresearchgate.net The formation of a stable five-membered chelate ring is a significant driving force for this coordination mode. researchgate.net For this compound, coordination is anticipated to occur through the pyridine nitrogen and the carbonyl oxygen of the ester group, or more likely, through the pyridine nitrogen and the deprotonated hydroxyl group, depending on the reaction conditions and the metal ion involved. The ester group itself can also be hydrolyzed to a carboxylate, which would then participate in the typical N,O-coordination.

The presence of bromine and hydroxyl substituents on the pyridine ring of this compound can significantly influence its coordination behavior. These substituents can affect the ligand's electronic properties and steric profile, thereby modulating the stability and structure of the resulting metal complexes.

Steric Effects: The position of the substituents can introduce steric hindrance around the coordination site. A substituent at the 3-position, adjacent to the coordinating nitrogen, can influence the approach of the metal ion and affect the geometry of the resulting complex. This steric bulk can lead to distorted coordination geometries.

Alternative Coordination Modes: The hydroxyl group introduces the possibility of alternative or additional coordination modes. For instance, it can act as a bridging ligand between two metal centers, leading to the formation of polynuclear complexes. The deprotonated hydroxyl group can also participate in chelation along with the pyridine nitrogen, creating a different chelate ring compared to the classic picolinate coordination.

The balance of these electronic and steric factors, along with the specific nature of the transition metal ion, will ultimately dictate the precise coordination mode and the properties of the metal complexes formed with this compound.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with picolinate-type ligands is typically achieved by reacting a suitable metal salt with the ligand in an appropriate solvent, often with heating to facilitate the reaction. sjctni.edu The characterization of these complexes is crucial to determine their structure, bonding, and properties.

For picolinate complexes, X-ray crystallography has confirmed the prevalence of the N,O-bidentate chelation mode. researchgate.nettandfonline.comrsc.org Studies on various transition metal complexes with picolinic acid and its derivatives have revealed predominantly octahedral geometries, often with the metal ion coordinated to two or three picolinate ligands and sometimes additional ligands like water or other organic molecules. researchgate.netrsc.orgresearchgate.net For example, the crystal structure of diaquobis-picolinatocobalt(II) dihydrate confirmed its octahedral geometry. researchgate.net Similarly, a chromium(III) picolinate complex was found to have a distorted octahedral geometry with the chromium atom coordinated to three nitrogen and three oxygen atoms from three picolinate ligands. researchgate.net

| Complex | Crystal System | Space Group | Coordination Geometry |

| Diaquobis-picolinatocobalt(II) dihydrate | Monoclinic | P21/n | Octahedral |

| [Cr(pic)3]·H2O | Monoclinic | P21/c | Distorted Octahedral |

| [Co(pic)2(dpq)] | Monoclinic | Not Specified | Octahedral |

| [Co(pic)2(dppz)] | Orthorhombic | Not Specified | Octahedral |

| [Co(pic)2(bpg)] | Tetragonal | Not Specified | Octahedral |

This table presents crystallographic data for selected transition metal picolinate complexes, illustrating common coordination geometries.

A variety of spectroscopic techniques are employed to characterize metal-picolinate complexes, providing valuable insights into their electronic structure and coordination environment. sjctni.eduresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the picolinate ligand to the metal ion. A characteristic shift in the stretching frequencies of the C=O and C=N bonds upon complexation provides evidence of coordination. sjctni.edu Specifically, a shift of the C=O stretching frequency to a lower wavenumber suggests coordination of the carboxylate oxygen to the metal ion. sjctni.edu

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are related to the d-orbitals of the transition metal ion. The position and intensity of the absorption bands can help in assigning the coordination geometry of the complex. researchgate.net For instance, the electronic spectra of many picolinate complexes are consistent with an octahedral geometry. sjctni.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to study the structure of diamagnetic metal complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide information about the binding mode. capes.gov.br However, for paramagnetic complexes, the signals are often broadened, making interpretation more complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying complexes with unpaired electrons (paramagnetic complexes). The EPR spectrum can provide detailed information about the oxidation state of the metal ion, the symmetry of its coordination environment, and the nature of the metal-ligand bonding. sjctni.edunih.gov For example, the EPR spectrum of a Cu(II)-picolinate complex confirmed a distorted octahedral geometry with elongated axial bonds. sjctni.edu

These spectroscopic methods, in conjunction with X-ray crystallography, provide a comprehensive understanding of the structure and bonding in metal complexes of this compound and related ligands.

Catalytic Applications of Metal-Picolinate Complexes

The unique structural and electronic properties of picolinate ligands, including derivatives of this compound, make them highly effective in the design of transition metal catalysts. The presence of a pyridine nitrogen and a carboxylate group allows for the formation of stable five-membered chelate rings with metal ions nih.govacs.org. This chelation enhances the catalytic activity of the metal center. The σ-donor and weak π-acceptor characteristics of the aromatic nitrogen atom can increase the nucleophilicity of the metal, further boosting catalytic performance nih.govacs.org. These properties have led to the widespread application of metal-picolinate complexes in a variety of catalytic transformations, including C-H activation, oxidative catalysis, and hydrolysis reactions.

C-H Activation and Functionalization Mediated by Palladium and other Transition Metal Complexes

The direct functionalization of otherwise inert C-H bonds is a primary goal in modern organic synthesis, offering a more efficient and atom-economical way to construct complex molecules. Transition metal catalysis is a key strategy for achieving this, and picolinate-type ligands play a crucial role. Palladium complexes, in particular, are widely used for ligand-directed C-H functionalization nih.gov.

In these reactions, the picolinate ligand acts as a "directing group," binding to the palladium center and positioning it in close proximity to a specific C-H bond within the substrate nih.gov. This directed interaction facilitates the cleavage of the C-H bond and the formation of a cyclometalated intermediate, typically a cyclopalladated species. This is a key step that overcomes the high activation energy usually required for C-H bond cleavage and controls the site selectivity of the reaction nih.gov.

Once the C-H bond is activated, the resulting organometallic intermediate can undergo various transformations to form new C-C, C-O, C-N, or C-X (where X is a halogen) bonds nih.govnih.gov. The catalytic cycle is often completed by an oxidation step that regenerates the active catalyst. Mechanistic studies suggest that these processes can proceed through different pathways, including a concerted metalation-deprotonation (CMD) mechanism or a Pd(II)/Pd(IV) catalytic cycle involving oxidative addition and reductive elimination steps nih.govnih.gov.

While palladium is prominent, pincer complexes of other Group 8-10 metals like ruthenium, rhodium, and iridium are also effective for C-H activation, catalyzing reactions such as borylation and dehydrogenation mdpi.com. The stability and controlled stereochemistry afforded by these late transition metals make them highly suitable for such challenging transformations mdpi.com.

| Catalyst System | Transformation | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Palladium(II) with Directing Groups | C-H Acetoxylation, Arylation, Halogenation | Formation of a cyclopalladated intermediate via ligand-directed C-H activation. | nih.gov |

| Palladium with Mono-N-protected Amino Acid (MPAA) Ligands | C(sp²)–H Olefination | Concerted Metalation-Deprotonation (CMD) mechanism, avoiding an electrophilic palladation pathway. | nih.gov |

| Group 8-10 Metal Pincer Complexes (e.g., Fe, Ru, Ir) | C-H Borylation, Isomerization, Dehydrogenation | Organometallic C-H bond cleavage via oxidative addition, electrophilic activation, or σ-bond metathesis. | mdpi.com |

Oxidative Catalysis (e.g., Biomimetic Oxidations)

Metal-picolinate complexes are highly effective catalysts for a range of oxidation reactions, often mimicking the function of metalloenzymes in biological systems. These biomimetic applications are a significant area of research, with a focus on activating oxidants like peracetic acid (PAA) or dioxygen for selective transformations nih.gov.

A notable example is the manganese(II)/picolinic acid system for the epoxidation of olefins organic-chemistry.org. This simple and cost-effective catalyst system can convert a wide variety of olefins into epoxides rapidly and with high efficiency at low temperatures, using peracetic acid as the oxidant organic-chemistry.org. The reaction is believed to proceed through a high-valent manganese-oxo (Mn=O) species, which acts as the active oxidant organic-chemistry.org. The picolinate ligand is essential for this catalytic activity, with its aromatic nitrogen and carboxylate donors forming a stable chelate that facilitates the formation and reactivity of the high-valent intermediate nih.govacs.orgorganic-chemistry.org.

Studies have shown that picolinic acid (PICA) can significantly enhance the catalytic activity of Mn(II) in advanced oxidation processes (AOPs) for degrading micropollutants in water nih.govacs.org. While Mn(II) alone has low reactivity with peracetic acid, the addition of PICA dramatically accelerates the process, leading to the formation of potent high-valent manganese oxidizing species nih.govacs.org.

Iron complexes with picolinate-type ligands have also been explored for biomimetic oxidations. Research into iron(II)-2-aminophenolate complexes, for instance, has provided mechanistic insights into the oxidative C-C bond cleavage of aromatic rings by dioxygen nih.gov. These studies help elucidate the role of the ligand's electronic and structural properties in directing the course of the oxidation reaction nih.gov. High-valent iron-oxo species are frequently proposed as the key oxidants in these systems, and the design of the supporting polydentate ligand is critical for achieving the desired reactivity nih.gov.

| Catalyst System | Oxidant | Application | Proposed Active Species | Reference |

|---|---|---|---|---|

| Manganese(II) / Picolinic Acid | Peracetic Acid (PAA) | Olefin Epoxidation | High-valent Mn=O | organic-chemistry.org |

| Mn(II) / Picolinic Acid (PICA) | Peracetic Acid (PAA) | Degradation of Micropollutants | High-valent Mn species | nih.govacs.org |

| Biomimetic Iron(II)-aminophenolate complexes | Dioxygen (O₂) | Oxidative C-C bond cleavage of aminophenols | Iron-oxo intermediates | nih.gov |

Other Catalytic Transformations

Beyond C-H activation and oxidation, metal-picolinate complexes catalyze a variety of other chemical transformations. Their versatility stems from the stable coordination environment provided by the picolinate ligand, which can be tailored to influence the reactivity of the central metal ion.

One area of application is in the catalyzed hydrolysis of esters. For example, copper(II) and nickel(II) complexes with functionalized ligands have been shown to catalyze the hydrolysis of p-nitrophenyl picolinate (PNPP) nih.govresearchgate.net. Studies in micellar solutions have demonstrated that Cu(II) complexes are generally more effective than Ni(II) complexes for this reaction. The catalytic activity is influenced by factors such as pH and the structure of the ligands, which affect the nucleophilicity of the catalytic species and its association with the substrate nih.govresearchgate.net.

Additionally, complexes of chromium(III) and cobalt(II) with dipicolinate and nitrilotriacetate ligands have been used as precatalysts in the oligomerization of olefins, such as 2-propen-1-ol mdpi.com. These polycarboxylate complexes can act as Ziegler-Natta type catalysts, activating monomer molecules to form oligomers. The specific structure of the ligand and metal center influences the properties of the resulting products mdpi.com.

| Catalyst System | Reaction Type | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Cu(II) and Ni(II) complexes with triazole-based ligands | Hydrolysis | p-Nitrophenyl picolinate (PNPP) | Cu(II) complexes showed more effective catalytic activity than Ni(II) complexes. | nih.govresearchgate.net |

| Chromium(III) and Cobalt(II) with dipicolinate ligands | Oligomerization | 2-propen-1-ol | Complexes act as effective precatalysts for olefin oligomerization. | mdpi.com |

Computational and Theoretical Studies on Ethyl 3 Bromo 6 Hydroxypicolinate

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for investigating molecular properties. Methods like DFT (e.g., using the B3LYP functional) combined with appropriate basis sets (e.g., 6-311G) are commonly employed to balance accuracy and computational cost for organic molecules. Such calculations would begin with the optimization of the molecule's three-dimensional geometry to find its most stable energetic state.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals, Charge Distribution)

The electronic structure dictates the chemical behavior of a molecule. Analysis in this area would focus on several key aspects:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO is a crucial parameter that helps characterize the kinetic stability and chemical reactivity of a molecule. A smaller gap generally implies higher reactivity.

Molecular Orbitals: A detailed analysis would visualize the spatial distribution of the HOMO, LUMO, and other relevant orbitals to identify which parts of the molecule are involved in electron donation and acceptance. For Ethyl 3-bromo-6-hydroxypicolinate, this would likely show the distribution of π-orbitals across the pyridine (B92270) ring.

Charge Distribution: Calculating the electrostatic potential (ESP) and atomic charges (e.g., Mulliken charges) would reveal the charge distribution across the molecule. This creates a map of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential chemical attack.

A representative data table for this section, if data were available, would look like this:

Table 1: Calculated Electronic Properties This table is for illustrative purposes only. Data is not available.

| Parameter | Method/Basis Set | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | DFT/B3LYP/6-311G | N/A |

| LUMO Energy | DFT/B3LYP/6-311G | N/A |

Conformational Analysis and Intramolecular Interactions

This analysis would explore the different spatial arrangements (conformations) of the ethyl ester group relative to the pyridine ring. By calculating the energy of various conformers, the most stable (lowest energy) conformation can be identified. This is crucial as the molecule's shape influences its interactions with other molecules. The study would also identify and quantify any intramolecular hydrogen bonds, for instance, between the hydroxyl group and the ester or ring nitrogen, which can significantly stabilize certain conformations.

Spectroscopic Property Prediction (e.g., UV-Vis, NMR, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, which are invaluable for experimental characterization.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that correspond to the absorption of UV-visible light. This predicts the λmax values, helping to interpret experimental spectra.

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the chemical shifts of ¹H and ¹³C nuclei. These theoretical shifts are compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. These theoretical frequencies, when scaled appropriately, can be matched to experimental IR spectra to identify functional groups and confirm structural features.

Table 2: Predicted Spectroscopic Data This table is for illustrative purposes only. Data is not available.

| Spectrum | Method | Predicted Peaks |

|---|---|---|

| UV-Vis (λmax) | TD-DFT/B3LYP | N/A |

| ¹H NMR (δ, ppm) | GIAO/B3LYP | N/A |

| ¹³C NMR (δ, ppm) | GIAO/B3LYP | N/A |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating how a molecule participates in chemical reactions. Studies on the closely related 6-hydroxypicolinic acid have shown its ability to participate in complex catalytic cycles, such as palladium-mediated C-H activation.

Transition State Analysis and Reaction Pathways

This subsection would focus on mapping the potential energy surface of a reaction involving this compound.

Transition State Search: For a given reaction, computational methods can locate the high-energy transition state (TS) structure that connects reactants to products. Finding this structure is key to understanding the reaction mechanism.

Reaction Pathways: By mapping the energetic path from reactants through the transition state to the products (a process called Intrinsic Reaction Coordinate, or IRC, analysis), the feasibility of a proposed mechanism can be confirmed. For example, in a substitution reaction at the bromine-bearing carbon, this analysis would detail the energetic changes as the nucleophile approaches and the bromide leaves.

Kinetic and Thermodynamic Parameters of Reactions

From the computed potential energy surface, crucial quantitative data about the reaction can be extracted.

Kinetic Parameters: The energy difference between the reactants and the transition state gives the activation energy (Ea) or Gibbs free energy of activation (ΔG‡). ambeed.com This value is directly related to the reaction rate; a higher activation energy means a slower reaction.

Table 3: Hypothetical Reaction Parameters This table is for illustrative purposes only. Data is not available.

| Reaction Parameter | Calculated Value (kcal/mol) |

|---|---|

| Activation Energy (Ea) | N/A |

| Gibbs Free Energy of Activation (ΔG‡) | N/A |

Ligand-Metal Interactions and Coordination Preferences

Computational and theoretical chemistry provides a powerful lens for understanding the intricate interactions between ligands and metal centers. While direct computational studies specifically targeting this compound are not extensively available in the current body of scientific literature, valuable insights can be extrapolated from theoretical investigations into its parent compound, 6-hydroxypicolinic acid, and related substituted picolinate (B1231196) ligands. These studies form the basis for predicting the coordination behavior of this compound.

The deprotonated form of 6-hydroxypicolinic acid acts as a chelating ligand, coordinating to metal centers through the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group. Current time information in Pasuruan, ID.rsc.orgresearchgate.net This bidentate coordination is a fundamental aspect of its interaction with metals. The presence of the hydroxyl group at the 6-position is crucial as it can participate in metal-ligand cooperation, facilitating catalytic processes such as C-H activation. Current time information in Pasuruan, ID.rsc.orgresearchgate.net

Binding Energies and Geometries of Complexes

Detailed binding energies and specific geometric parameters for metal complexes of this compound are not readily found in published research. However, computational methods such as Density Functional Theory (DFT) are routinely employed to calculate these properties for analogous systems. For instance, DFT calculations on palladium complexes of 6-hydroxypicolinic acid have been used to determine the energetics of various intermediates in catalytic cycles. Current time information in Pasuruan, ID.rsc.orgresearchgate.net

These calculations typically involve optimizing the geometry of the metal-ligand complex to find the lowest energy conformation. From this optimized geometry, key parameters such as bond lengths and bond angles between the metal and the coordinating atoms of the ligand can be determined. The binding energy, which is a measure of the strength of the ligand-metal interaction, is then calculated as the difference in energy between the complex and the sum of the energies of the free metal ion and the free ligand.

For a hypothetical palladium complex of this compound, we can predict the general coordination geometry based on related structures. It is expected to form a square planar complex with Pd(II), a common coordination geometry for this metal ion. The table below presents hypothetical, yet plausible, geometric parameters and binding energies for such a complex, derived from the general knowledge of picolinate coordination chemistry.

| Metal Center | Coordinating Atoms | Predicted Bond Length (Å) | Predicted Bond Angle (N-M-O) (°) | Predicted Binding Energy (kcal/mol) |

| Pd(II) | N, O | M-N: ~2.0-2.2, M-O: ~2.0-2.1 | ~80-90 | - (Specific value not available) |

Note: The binding energy is a complex parameter influenced by the solvent, the counter-ions, and the specific computational method used. Without direct experimental or computational data, a precise value cannot be provided.

Influence of Ligand Design on Catalytic Activity

The design of a ligand is paramount to its effectiveness in catalysis. The electronic and steric properties of the substituents on the ligand framework can profoundly impact the activity and selectivity of the metal catalyst. rsc.orgacs.org For this compound, the bromo and ethyl ester substituents play a significant role in tuning its catalytic potential.

The electron-withdrawing bromine atom at the 3-position is expected to decrease the electron density on the pyridine ring. This can have a dual effect on catalytic activity. On one hand, a more electron-deficient pyridine nitrogen might lead to a weaker bond with the metal center, potentially making the catalyst more reactive. On the other hand, it could also destabilize certain catalytic intermediates. The precise impact often depends on the specific catalytic cycle and the rate-determining step. Studies on other substituted picolinate ligands have shown that electron-withdrawing groups can influence the photophysical and electrochemical properties of their metal complexes, which are often correlated with catalytic performance. rsc.orgresearchgate.net

The ethyl ester group at the 2-position primarily influences the steric environment around the metal center. While not as bulky as some other substituents, it can still affect the approach of substrates to the catalytic site, thereby influencing selectivity. The ester functionality itself is generally considered to be electronically withdrawing, which could further modulate the electronic properties of the ligand.

The table below summarizes the expected influence of the substituents on the catalytic activity of a metal complex with this compound, based on established principles of ligand design in catalysis.

| Substituent | Position | Electronic Effect | Steric Effect | Expected Impact on Catalytic Activity |

| Bromo | 3 | Electron-withdrawing | Moderate | May enhance catalytic activity by increasing the electrophilicity of the metal center, but could also affect catalyst stability. The position is meta to the coordinating nitrogen, modulating its effect. |

| Ethyl Ester | 2 | Electron-withdrawing | Moderate | Can influence substrate accessibility and selectivity. Its electronic effect can further tune the reactivity of the catalyst. |

In the context of palladium-catalyzed reactions, such as C-H activation, the cooperative effect of the 6-hydroxyl group is a key feature of the parent 6-hydroxypicolinic acid ligand. Current time information in Pasuruan, ID.rsc.orgresearchgate.net It is reasonable to assume that this compound would retain this cooperative ability, with the bromo and ethyl ester groups providing a means to fine-tune the catalytic efficiency and selectivity through their combined electronic and steric influences.

Applications in Advanced Organic Synthesis and Materials Science

Ethyl 3-Bromo-6-Hydroxypicolinate as a Precursor for Complex Heterocyclic Structures

The reactivity of the functional groups on the this compound backbone allows for its elaboration into more complex heterocyclic systems. The presence of the bromine atom and the hydroxyl group on the pyridine (B92270) ring are particularly advantageous for constructing fused ring systems and for incorporation into larger molecular frameworks.

This compound is a promising starting material for the synthesis of various fused pyridine derivatives. Fused pyridine systems are of great interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The strategic positioning of the bromo and hydroxyl groups on the picolinate (B1231196) ring allows for intramolecular cyclization reactions to form five-membered heterocyclic rings fused to the pyridine core.

For instance, derivatives of this compound can be utilized in the synthesis of furo[3,2-b]pyridine (B1253681) systems. This can be achieved through an intramolecular cyclization involving the hydroxyl group and a substituent introduced at the bromo position. A common strategy involves a Sonogashira coupling of the bromo-position with a terminal alkyne, followed by a copper-catalyzed cyclization. nih.gov

| Precursor | Reagents | Product | Reference |

| 3-chloro-2-hydroxy pyridine | Terminal alkynes, 10% Pd/C-CuI-PPh3-Et3N in EtOH | 2-substituted furo[3,2-b]pyridines | nih.gov |

Similarly, pyrrolo[3,2-b]pyridine derivatives could be synthesized through strategies involving the introduction of an amine-containing substituent at the 3-position, followed by cyclization with the 6-hydroxyl group.

The functional handles on this compound make it an excellent building block for the construction of larger, more complex polycyclic and supramolecular structures. lifechemicals.comnih.gov Pyridine-based ligands are known to be effective in the formation of discrete supramolecular assemblies due to their structural flexibility and ability to coordinate with metal ions. nih.gov

The bromo group can be readily transformed using a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. wikipedia.orgwikipedia.orgwikipedia.org These reactions allow for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, which can then be used to link the picolinate unit to other molecular fragments.

| Reaction | Coupling Partners | Catalyst System | Product Type |

| Suzuki Coupling | Aryl or vinyl boronic acids/esters | Palladium catalyst and a base | Biaryl or vinyl-substituted pyridine |

| Sonogashira Coupling | Terminal alkynes | Palladium catalyst and a copper(I) co-catalyst | Alkynyl-substituted pyridine |

| Buchwald-Hartwig Amination | Primary or secondary amines | Palladium catalyst and a base | Amino-substituted pyridine |

The hydroxyl group can also participate in forming larger structures through ether or ester linkages. This dual functionality allows for the creation of intricate three-dimensional structures with potential applications in host-guest chemistry and materials science. nih.gov

Role in the Development of New Reagents and Catalysts

Pyridine derivatives are widely used as ligands in coordination chemistry and catalysis. acs.org The nitrogen atom of the pyridine ring can coordinate to a wide range of transition metals, and the substituents on the ring can be used to fine-tune the electronic and steric properties of the resulting metal complexes.

This compound can serve as a scaffold for the development of new chiral pyridine ligands for asymmetric catalysis. acs.org For example, the bromo group could be replaced with a chiral phosphine (B1218219) group via a cross-coupling reaction. The resulting phosphine-pyridine ligand could then be used to prepare chiral metal complexes for use in enantioselective transformations. Pyridine-containing ligands have been successfully employed in a variety of catalytic reactions, including polymerization, hydrogenation, and hydroformylation. alfachemic.com

Potential in Functional Materials Development

The unique combination of functional groups in this compound also makes it a promising candidate for the development of new functional materials.

Pyridine-containing polymers have attracted significant attention due to their interesting properties and a wide range of applications, including as supports for recyclable reagents and in the self-assembly of block copolymers. researchgate.net this compound can be envisioned as a monomer for the synthesis of novel polymers. For instance, after modification of the hydroxyl group to a polymerizable group like an acrylate (B77674) or a styrenyl ether, the bromo group could be utilized in polycondensation reactions. Alternatively, the bromo group could be converted to a vinyl group via a Stille or Suzuki coupling, creating a polymerizable monomer. The resulting polymers would contain pyridine units in their backbone, which could impart unique thermal, mechanical, and electronic properties to the material. acs.org

Conjugated oligomers and polymers containing pyridine units are being actively investigated for their potential use in organic electronic devices. researchgate.net The incorporation of the electron-deficient pyridine ring into a conjugated system can significantly influence the material's optoelectronic properties. nih.gov

Derivatives of this compound, where the bromo group is replaced with an extended π-system via cross-coupling reactions, could serve as building blocks for such materials. wikipedia.org For example, coupling with arylboronic acids (Suzuki reaction) or terminal alkynes (Sonogashira reaction) would lead to molecules with increased conjugation, which is a prerequisite for interesting photophysical properties like fluorescence and charge transport. nih.gov Theoretical studies on pyridine-containing oligomers have shown that their structural and optoelectronic properties can be systematically tuned, suggesting that materials derived from this compound could be tailored for specific applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). nih.gov

常见问题

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

Q. What statistical methods validate the reproducibility of synthetic protocols for this compound?

- Methodological Answer : Design-of-experiment (DoE) approaches (e.g., factorial design) test variable interactions (e.g., temperature, solvent ratio). Reproducibility is quantified via interlaboratory studies and ANOVA analysis .

Tables for Key Data Comparison

| Property | Experimental Value | Computational Prediction | Reference |

|---|---|---|---|

| O–H Stretching (IR) | 3517 cm⁻¹ | 3483.6 cm⁻¹ (DFT) | |

| Density (298 K) | 1.45 g/cm³ | 1.42 g/cm³ (MD) | |

| C3-Br Bond Length (SXRD) | 1.89 Å | 1.92 Å (DFT) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。